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molecular formula C13H9ClO2 B194592 4-Chloro-4'-hydroxybenzophenone CAS No. 42019-78-3

4-Chloro-4'-hydroxybenzophenone

Cat. No. B194592
M. Wt: 232.66 g/mol
InChI Key: RUETVLNXAGWCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04235896

Procedure details

510 g of aluminium chloride (3.82 M), then 3.5 l of dry methylene chloride, and, slowly, 430 g (4 M) of anisole are added to a 5-liter flask; the flask is cooled to maintain the temperature at about 25° C., and 600 g (3.44 M) of 4-chlorobenzoyl chloride is then added dropwise; the reaction mixture is next heated 6 hours under reflux, is left to cool to about 25° C., and the reaction mixture is poured onto 5 kg of ice and 0.5 l of concentrated HCl; the mixture is stirred well during this hydrolysis; the methylene chloride phase is decanted, washed once with water, and transferred to another 5-liter vessel. The methylene chloride is removed by evaporation and replaced in the flask by 2 l of chlorobenzene; a Dean-Stark apparatus is connected and the reaction mixture is refluxed to dehydrate the medium; when this operation is complete the mixture is cooled to approximately 50° C. and 800 g (6 M) of aluminium chloride is added; the reaction mixture is heated 1 hour 30 minutes under reflux (very gentle reflux), and demethylation proceeds rapidly; the reaction mixture is cooled and poured onto 6 kg of ice and 0.5 l of concentrated HCl; the mixture is stirred for 1 hour 30 minutes and the precipitate is dried; the latter is washed with water, with methylene chloride, and then dried:
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([O:11]C)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1.Cl>C(Cl)Cl>[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](=[O:19])[C:8]2[CH:7]=[CH:6][C:5]([OH:11])=[CH:10][CH:9]=2)=[CH:16][CH:15]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
510 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
430 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
3.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
ice
Quantity
5 kg
Type
reactant
Smiles
Name
Quantity
0.5 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred well during this hydrolysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the flask is cooled
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is next heated 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to about 25° C.
CUSTOM
Type
CUSTOM
Details
the methylene chloride phase is decanted
WASH
Type
WASH
Details
washed once with water
CUSTOM
Type
CUSTOM
Details
transferred to another 5-liter vessel
CUSTOM
Type
CUSTOM
Details
The methylene chloride is removed by evaporation
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to approximately 50° C.
ADDITION
Type
ADDITION
Details
800 g (6 M) of aluminium chloride is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated 1 hour 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (
TEMPERATURE
Type
TEMPERATURE
Details
very gentle reflux), and demethylation proceeds rapidly
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured onto 6 kg of ice and 0.5 l of concentrated HCl
STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 hour 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the precipitate is dried
WASH
Type
WASH
Details
the latter is washed with water, with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04235896

Procedure details

510 g of aluminium chloride (3.82 M), then 3.5 l of dry methylene chloride, and, slowly, 430 g (4 M) of anisole are added to a 5-liter flask; the flask is cooled to maintain the temperature at about 25° C., and 600 g (3.44 M) of 4-chlorobenzoyl chloride is then added dropwise; the reaction mixture is next heated 6 hours under reflux, is left to cool to about 25° C., and the reaction mixture is poured onto 5 kg of ice and 0.5 l of concentrated HCl; the mixture is stirred well during this hydrolysis; the methylene chloride phase is decanted, washed once with water, and transferred to another 5-liter vessel. The methylene chloride is removed by evaporation and replaced in the flask by 2 l of chlorobenzene; a Dean-Stark apparatus is connected and the reaction mixture is refluxed to dehydrate the medium; when this operation is complete the mixture is cooled to approximately 50° C. and 800 g (6 M) of aluminium chloride is added; the reaction mixture is heated 1 hour 30 minutes under reflux (very gentle reflux), and demethylation proceeds rapidly; the reaction mixture is cooled and poured onto 6 kg of ice and 0.5 l of concentrated HCl; the mixture is stirred for 1 hour 30 minutes and the precipitate is dried; the latter is washed with water, with methylene chloride, and then dried:
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([O:11]C)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1.Cl>C(Cl)Cl>[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](=[O:19])[C:8]2[CH:7]=[CH:6][C:5]([OH:11])=[CH:10][CH:9]=2)=[CH:16][CH:15]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
510 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
430 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
3.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
ice
Quantity
5 kg
Type
reactant
Smiles
Name
Quantity
0.5 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred well during this hydrolysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the flask is cooled
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is next heated 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to about 25° C.
CUSTOM
Type
CUSTOM
Details
the methylene chloride phase is decanted
WASH
Type
WASH
Details
washed once with water
CUSTOM
Type
CUSTOM
Details
transferred to another 5-liter vessel
CUSTOM
Type
CUSTOM
Details
The methylene chloride is removed by evaporation
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to approximately 50° C.
ADDITION
Type
ADDITION
Details
800 g (6 M) of aluminium chloride is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated 1 hour 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (
TEMPERATURE
Type
TEMPERATURE
Details
very gentle reflux), and demethylation proceeds rapidly
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured onto 6 kg of ice and 0.5 l of concentrated HCl
STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 hour 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the precipitate is dried
WASH
Type
WASH
Details
the latter is washed with water, with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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